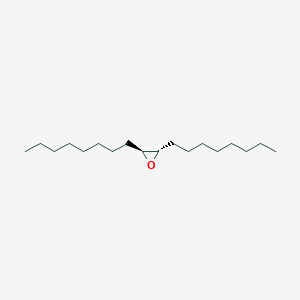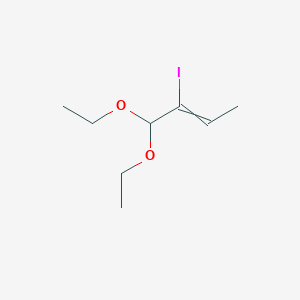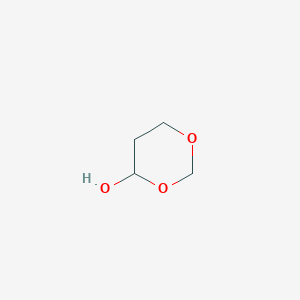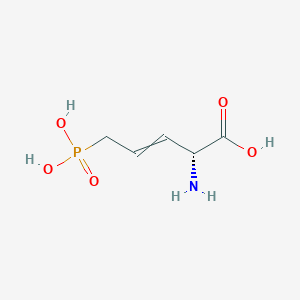
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a hexa-2,4-dienoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate typically involves the reaction of tert-butyl acetoacetate with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes acylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
- 4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Uniqueness
3-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules, while the methoxy and hexa-2,4-dienoate moieties contribute to its chemical versatility.
特性
CAS番号 |
61186-97-8 |
|---|---|
分子式 |
C11H15O4- |
分子量 |
211.23 g/mol |
IUPAC名 |
3-tert-butyl-6-methoxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)8(7-9(12)13)5-6-10(14)15-4/h5-7H,1-4H3,(H,12,13)/p-1 |
InChIキー |
ZQPXGOWBRSUELP-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(=CC(=O)[O-])C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)

![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)

![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)



![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)



